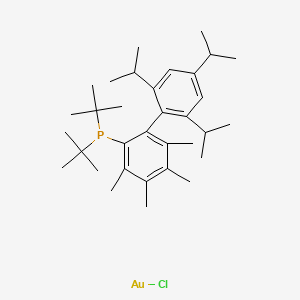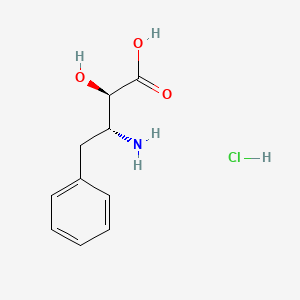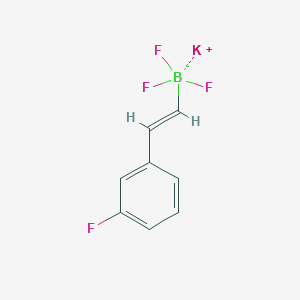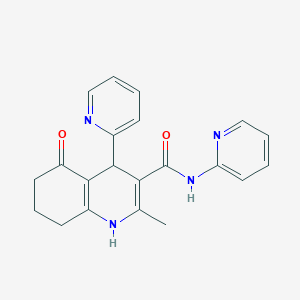
CID 57467918
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium Silicon Germanium Alloy . This compound is a combination of gadolinium, silicon, and germanium, and it has unique properties that make it valuable in various specialized applications. Gadolinium is a rare earth element known for its high magnetic moment and is often used in semiconductor fabrication and nuclear reactor shielding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Gadolinium Silicon Germanium Alloy involves the combination of gadolinium, silicon, and germanium in specific stoichiometric ratios. The synthesis typically requires high-temperature conditions to ensure proper alloy formation. The melting point of the alloy is around 1675°C .
Industrial Production Methods
Industrial production of this alloy involves melting the constituent elements in a controlled environment to prevent contamination. The process may include steps such as:
Melting: The elements are melted together in a high-temperature furnace.
Casting: The molten alloy is cast into desired shapes.
Cooling: Controlled cooling to achieve the desired crystal structure and properties.
Chemical Reactions Analysis
Types of Reactions
Gadolinium Silicon Germanium Alloy can undergo various chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced to its constituent elements under specific conditions.
Substitution: Silicon and germanium atoms can be substituted with other elements in the alloy.
Common Reagents and Conditions
Oxidation: Typically occurs at high temperatures in the presence of oxygen.
Reduction: Requires reducing agents such as hydrogen or carbon monoxide.
Substitution: Involves the use of other elements like aluminum or boron under controlled conditions.
Major Products Formed
Oxides: Gadolinium oxide, silicon dioxide, and germanium dioxide.
Reduced Elements: Pure gadolinium, silicon, and germanium.
Scientific Research Applications
Gadolinium Silicon Germanium Alloy has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of new materials with unique magnetic and electronic properties.
Biology: Investigated for potential use in biomedical imaging due to gadolinium’s magnetic properties.
Medicine: Explored for use in contrast agents for magnetic resonance imaging (MRI).
Industry: Utilized in the production of semiconductors and other electronic components.
Mechanism of Action
The mechanism by which Gadolinium Silicon Germanium Alloy exerts its effects is primarily related to its magnetic properties. Gadolinium has a high magnetic moment, which makes the alloy useful in applications requiring strong magnetic fields. The molecular targets and pathways involved include:
Magnetic Resonance Imaging (MRI): Gadolinium enhances the contrast in MRI scans by interacting with the magnetic fields.
Semiconductor Devices: The alloy’s electronic properties are exploited in the fabrication of semiconductors.
Comparison with Similar Compounds
Similar Compounds
- Gadolinium Silicide (Gd5Si4)
- Gadolinium Germanide (Gd5Ge3)
- Silicon Germanium Alloy (SiGe)
Uniqueness
Gadolinium Silicon Germanium Alloy is unique due to its combination of gadolinium’s magnetic properties with the electronic properties of silicon and germanium. This makes it particularly valuable in applications requiring both magnetic and electronic functionalities.
Properties
CAS No. |
189118-23-8 |
|---|---|
Molecular Formula |
GdGeSi |
Molecular Weight |
258.0 g/mol |
InChI |
InChI=1S/Gd.Ge.Si |
InChI Key |
LVKVKSQVTJLPDE-UHFFFAOYSA-N |
Canonical SMILES |
[Si].[Ge].[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12052642.png)
![11-{[3-(Diethylamino)propyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12052649.png)
![1-(4-chloro-3-{[4-[(E)-1-naphthyldiazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-3-pyrazolidinyl]amino}phenyl)-3-octadecyl-2,5-pyrrolidinedione](/img/structure/B12052660.png)



![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12052681.png)
![11-{(5Z)-5-[(2-{[2-(2-hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B12052683.png)

![N-cyclopentyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12052697.png)
